2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid
Description
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated carboxylic acid featuring a cyclopentyl ring substituted with a hydroxyl group at position 1 and a methyl group at position 2. The two fluorine atoms on the adjacent carbon enhance its electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
STNJCBGNZUISQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.
Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The cyclopentyl-hydroxy-methyl group in the target compound may enhance hydrogen bonding and solubility compared to aromatic substituents (e.g., 3-formylphenoxy in ). Fluorine positioning: Fluorine atoms in the 2,2-difluoroacetic acid moiety increase electronegativity and resistance to enzymatic degradation across all analogs .
Palladium-catalyzed reactions enable efficient synthesis of difluoromethylene-containing analogs, a possible route for the target compound’s production .
Research Findings and Data
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs (e.g., oxan-4-yl derivative in ).
- Stability : Fluorine atoms confer thermal and chemical stability, critical for industrial PFAS like C6O4 .
Industrial and Pharmaceutical Relevance
Biological Activity
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated organic compound notable for its potential pharmacological properties. Its unique structure, featuring a cyclopentane ring with hydroxy and difluorinated substituents, suggests various biological activities that warrant detailed exploration.
- Molecular Formula : C8H14F2O3
- Molar Mass : 194.18 g/mol
- IUPAC Name : 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid
The presence of the difluorinated group enhances the compound's electrophilicity, making it more reactive in biological systems, while the hydroxy group allows for potential interactions with various biological targets.
The biological activity of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is hypothesized to involve:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.
- Electrophilic Interactions : The fluorine atoms increase the compound's reactivity towards nucleophiles.
- Acidic Properties : The carboxylic acid moiety can participate in acid-base reactions, influencing metabolic pathways.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. Preliminary studies on 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid suggest it may interact with G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that related fluorinated compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in managing inflammatory conditions.
- Analgesic Activity : Animal models have shown that structurally similar compounds can reduce pain responses, indicating that further investigation into this compound's analgesic properties is warranted.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique aspects of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Hydroxy-3-methylcyclopentanecarboxylic acid | Lacks fluorine substitution | Less reactive compared to its difluorinated analog |
| 2,2-Difluoroacetic acid | Contains two fluorine atoms but lacks cyclopentane | More acidic; used in various organic syntheses |
| 3-Methylcyclopentanecarboxylic acid | Similar cyclopentane structure | No fluorination; different biological activity profile |
The unique combination of a cyclopentane structure and dual fluorination may enhance both reactivity and biological activity compared to these similar compounds.
Synthesis and Preparation
The synthesis of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves:
- Formation of Cyclopentane Derivative : Starting from cyclopentane derivatives through hydroxylation and methylation.
- Carboxylation Reaction : Introducing the acetic acid moiety under controlled conditions.
These synthetic routes allow for high yields and purity essential for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
